molecular formula C12H12N2O3 B1625070 (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol CAS No. 226930-11-6

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol

Cat. No.: B1625070
CAS No.: 226930-11-6
M. Wt: 232.23 g/mol
InChI Key: JPFGVLLRCYNINW-UHFFFAOYSA-N
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Description

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol is a complex organic compound that features a benzo[1,3]dioxole ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to fuse the benzo[1,3]dioxole ring with the imidazole ring . The reaction conditions often involve the use of palladium catalysts, bases, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound may interact with tubulin, disrupting microtubule assembly and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol is unique due to its specific structural features that combine the benzo[1,3]dioxole and imidazole rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-6-10-4-13-7-14(10)5-9-1-2-11-12(3-9)17-8-16-11/h1-4,7,15H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGVLLRCYNINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465112
Record name {1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226930-11-6
Record name {1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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